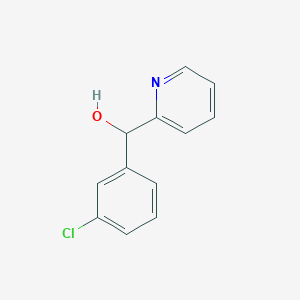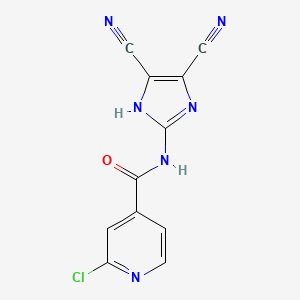
3-Chlorophenyl-(2-pyridyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlorophenyl-(2-pyridyl)methanol, commonly known as CPME, is a chemical compound that has been widely used in scientific research for its unique properties. CPME is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of CPME is not fully understood, but it is believed to act as a nucleophile in organic synthesis. CPME has been shown to react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds.
Biochemical and Physiological Effects:
CPME has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that CPME has antioxidant properties and may protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPME in lab experiments is its versatility in organic synthesis. CPME can be used in a wide range of reactions and can be easily synthesized using various methods. However, one limitation of using CPME is its toxicity, which can pose a risk to researchers if proper safety precautions are not taken.
Zukünftige Richtungen
There are many potential future directions for research on CPME. One area of interest is the development of new synthetic methods for CPME that are more efficient and environmentally friendly. Another area of interest is the study of the biochemical and physiological effects of CPME, which could lead to the development of new therapeutic agents. Additionally, CPME could be used in the synthesis of new materials with unique properties, such as conductive polymers.
Synthesemethoden
CPME can be synthesized using various methods, including the Grignard reaction, Friedel-Crafts acylation, and Suzuki coupling. The most commonly used method for synthesizing CPME is the Grignard reaction, which involves the reaction of 3-chlorobenzyl chloride with magnesium in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
CPME has been extensively used in scientific research as a reagent for the synthesis of various organic compounds. CPME is commonly used in the synthesis of pyridine derivatives, which have been shown to have anticancer, antimicrobial, and antioxidant properties. CPME has also been used in the synthesis of chiral ligands, which are used in asymmetric catalysis.
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-pyridin-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8,12,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGQCTZCPITIQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-methoxypropyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2580555.png)
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2580556.png)
![2-Chloro-N-[(1R,2S)-2-(2-fluorophenoxy)cyclopentyl]propanamide](/img/structure/B2580557.png)
![2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2580561.png)
![5-[(3-Nitrophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2580562.png)
![2-[2-amino-1-(4-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B2580564.png)
![4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-1H-indole](/img/structure/B2580565.png)


![2-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2580569.png)

![(8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride](/img/structure/B2580572.png)
![3-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2580573.png)
